molecular formula C18H17NO4 B594341 6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy- CAS No. 57170-09-9

6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-

Cat. No. B594341
CAS RN: 57170-09-9
M. Wt: 311.337
InChI Key: LKTZJURSIYCTJA-UHFFFAOYSA-N
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Description

The compound “6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-” is also known as Reticulin or Reticuline . It is a type of isoquinoline alkaloid . The molecular formula of this compound is C19H23NO4 .


Molecular Structure Analysis

The molecular weight of “6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-” is 329.3902 . The IUPAC Standard InChIKey for this compound is BHLYRWXGMIUIHG-UHFFFAOYSA-N .

Scientific Research Applications

1. Blood Pressure and Smooth Muscle Effects

Isoquinolines, including derivatives similar to 6-Isoquinolinol, have been studied for their effects on blood pressure, pulse rate, respiration, and smooth muscle. These compounds, particularly those with pressor activity, are linked to secondary amines and influenced by the positioning and nature of hydroxy and methoxy groups. Some isoquinolines can act on smooth muscle through the autonomic nervous system, while others directly affect muscle action or possess both modes of action (Fassett & Hjort, 1938).

2. Synthesis of Alkaloids

6-Isoquinolinol derivatives have been employed in the synthesis of complex alkaloids like proapoiphine and homoproaporphine. Such studies involve reactions with phosphoric acid and explore different reaction pathways and outcomes, contributing to advancements in organic chemistry and pharmacological research (Curran, 1973).

3. Inhibition of Tubulin Polymerization

Methoxy-substituted isoquinolines, which include structural relatives of 6-Isoquinolinol, have been investigated for their ability to inhibit tubulin polymerization. This action is critical for the development of cytostatic agents used in cancer treatment. Such compounds can disrupt microtubule assembly, akin to the way colchicine functions, and have shown varying degrees of efficacy in tests with cancer cell lines (Gastpar et al., 1998).

4. Isoquinoline Alkaloid Synthesis

Isoquinoline derivatives, including those related to 6-Isoquinolinol, have been synthesized and analyzed for their stereochemical properties. Such research contributes to our understanding of molecular configurations in medicinal chemistry (Kimoto & Okamoto, 1965).

5. Novel Synthesis Methods

Innovative methods for introducing methyl groups to isoquinolines have been developed, exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This showcases the versatility of 6-Isoquinolinol derivatives in synthesizing naturally occurring compounds (Melzer, Felber, & Bracher, 2018).

6. Biological Activity of Isoquinoline Alkaloids

Studies have isolated and identified various isoquinoline alkaloids from natural sources, demonstrating the diverse biological activities of these compounds, including their potential therapeutic applications (Zhang et al., 2004).

Future Directions

The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . This suggests that there is ongoing research in this field, and future directions may include the development of novel isoquinoline analogs with potent biological activity .

properties

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLURVVRTRZFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747613
Record name 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57170-09-9
Record name 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-
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6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-
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6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-
Reactant of Route 6
6-Isoquinolinol, 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxy-

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